2,2-dideuteriohexanoic acid
Overview
Description
2,2-dideuteriohexanoic acid, also known as hexanoic acid-2,2-d2, is a deuterium-labeled compound with the molecular formula CH3(CH2)3CD2CO2H. It is a stable isotope-labeled analog of caproic acid, which is a medium-chain fatty acid. The deuterium labeling at the 2,2 positions makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.
Scientific Research Applications
2,2-dideuteriohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: It helps in studying metabolic pathways and enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to understand drug metabolism.
Industry: It is employed in the production of labeled compounds for research and development purposes
Mechanism of Action
Target of Action
Caproic acid-2,2-d2, also known as 2,2-dideuteriohexanoic acid, primarily targets the Ruminococcaceae bacterium CPB6 . This bacterium has demonstrated potential for caproic acid production from lactate-containing wastewater . The compound also targets proteins such as furin, octanoyltransferase, 3-oxoacyl- [acyl-carrier-protein] synthase 1, peptostreptococcal albumin-binding protein, and putative uncharacterized protein tcp14 .
Mode of Action
The compound interacts with its targets, affecting their growth and metabolism. Specifically, Fe2+ and Mg2+ have been found to impact the production of caproic acid and hydrogen gas (H2) in the Ruminococcaceae bacterium CPB6 . Fe2+ positively affects cell proliferation and H2 production while minimally impacting caproic acid production . On the other hand, Mg2+ significantly enhances caproic acid and H2 production .
Biochemical Pathways
The compound affects the biosynthesis pathways of caproic acid and H2 . Fe2+ promotes the expression of the hydrogenase gene, whereas Mg2+ has a negligible effect on hydrogenase expression . Notably, both Fe2+ and Mg2+ inhibit the expression of key genes involved in caproic acid synthesis .
Pharmacokinetics
The compound’s production from organic wastewater suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The result of the compound’s action is the production of caproic acid and H2 . The highest levels of H2 production were achieved with the addition of 200 mg/L Fe2+ . Conversely, the optimal yield of caproic acid and H2 was observed in a medium enriched with 300 mg/L Mg2+ .
Action Environment
The action of caproic acid-2,2-d2 is influenced by environmental factors such as the presence of Fe2+ and Mg2+ . These ions affect the growth and metabolism of the Ruminococcaceae bacterium CPB6, thereby influencing the production of caproic acid and H2 .
Future Directions
Caproic acid is an emerging platform chemical with diverse applications . A novel biorefinery process, chain elongation, has been developed to convert mixed organic waste and ethanol into renewable caproic acids . This process may become commercialized in the coming years, and there are numerous ongoing technological and microbiological studies aimed at improving it .
Biochemical Analysis
Biochemical Properties
Caproic acid-2,2-d2 plays a significant role in biochemical reactions, particularly in the production of biofuels and as an antibacterial and anti-inflammatory agent. It interacts with various enzymes and proteins, including hydrogenase and key enzymes involved in the biosynthesis of caproic acid. The interaction with hydrogenase is crucial for hydrogen gas production, while other enzymes facilitate the conversion of lactate to caproic acid .
Cellular Effects
Caproic acid-2,2-d2 influences various cellular processes, including cell proliferation and metabolism. It has been observed to enhance cell growth and hydrogen production in certain bacterial strains, such as Ruminococcaceae bacterium CPB6. This compound also affects cell signaling pathways and gene expression, particularly those involved in the biosynthesis of caproic acid and hydrogen .
Molecular Mechanism
At the molecular level, caproic acid-2,2-d2 exerts its effects through binding interactions with enzymes and proteins. It enhances the expression of the hydrogenase gene, which is crucial for hydrogen production. Additionally, it interacts with enzymes involved in the biosynthesis of caproic acid, influencing their activity and gene expression. These interactions result in increased cell biomass and enhanced production of caproic acid and hydrogen .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of caproic acid-2,2-d2 change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the presence of metal ions, such as Fe2+ and Mg2+, can significantly impact the stability and effectiveness of caproic acid-2,2-d2. Over time, these ions can enhance cell proliferation and hydrogen production while minimally affecting caproic acid production .
Dosage Effects in Animal Models
The effects of caproic acid-2,2-d2 vary with different dosages in animal models. At optimal dosages, the compound enhances cell growth and hydrogen production. At higher doses, it may exhibit toxic or adverse effects. The presence of metal ions, such as Fe2+ and Mg2+, can also influence the dosage effects, with Mg2+ significantly enhancing caproic acid and hydrogen production at specific concentrations .
Metabolic Pathways
Caproic acid-2,2-d2 is involved in various metabolic pathways, including the biosynthesis of caproic acid and hydrogen. It interacts with enzymes and cofactors that facilitate the conversion of lactate to caproic acid. The presence of metal ions, such as Fe2+ and Mg2+, can influence these metabolic pathways by enhancing cell biomass and the expression of key genes involved in caproic acid and hydrogen production .
Transport and Distribution
Within cells and tissues, caproic acid-2,2-d2 is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The presence of metal ions can also impact the transport and distribution of caproic acid-2,2-d2, enhancing its effectiveness in certain cellular processes .
Subcellular Localization
Caproic acid-2,2-d2 is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its activity and function. The presence of metal ions can also affect the subcellular localization of caproic acid-2,2-d2, enhancing its effectiveness in certain biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-dideuteriohexanoic acid can be synthesized through several methods. One common approach involves the deuterium exchange reaction, where caproic acid is treated with deuterium oxide (D2O) in the presence of a catalyst. This reaction facilitates the replacement of hydrogen atoms with deuterium at the desired positions .
Industrial Production Methods
Industrial production of caproic acid-2,2-d2 typically involves the use of advanced isotopic labeling techniques. These methods ensure high isotopic purity and yield. The process may include steps such as fractional distillation and crystallization to isolate and purify the labeled compound .
Chemical Reactions Analysis
Types of Reactions
2,2-dideuteriohexanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce hexanoic acid derivatives.
Reduction: Reduction reactions can convert it into hexanol derivatives.
Substitution: It can undergo substitution reactions where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted hexanoic acid derivatives.
Comparison with Similar Compounds
Similar Compounds
Caproic acid: The non-labeled analog of caproic acid-2,2-d2.
Caprylic acid: Another medium-chain fatty acid with similar properties.
Valeric acid: A shorter-chain fatty acid with comparable chemical behavior
Uniqueness
2,2-dideuteriohexanoic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool in various scientific fields .
Properties
IUPAC Name |
2,2-dideuteriohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-BFWBPSQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481163 | |
Record name | Caproic acid-2,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55320-65-5 | |
Record name | Hexanoic-2,2-d2 acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55320-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caproic acid-2,2-d2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55320-65-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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